

Comprehensive Application Notes and Protocols: Fimepinostat for HIV-1 Latency Reversal Research

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Compound Focus: Fimepinostat

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Introduction to Fimepinostat and HIV-1 Latency Reversal

Fimepinostat (CUDC-907) is an investigational small molecule dual inhibitor that simultaneously targets **histone deacetylases (HDAC classes I and IIB)** and **phosphatidylinositol-3-kinases (PI3K classes I α , β , and δ)**. This unique dual mechanism of action has shown significant promise in HIV-1 cure research, particularly in the "shock and kill" strategy for reversing viral latency. The persistence of latent, integrated HIV-1 proviruses predominantly in memory CD4⁺ T cells remains the **primary barrier to eradication** despite effective combination antiretroviral therapy (cART). Unlike previously tested HDAC inhibitors that may cause undesirable T-cell activation and proliferation—potentially expanding the latent reservoir—**fimepinostat** demonstrates **potent latency-reversing activity without inducing T-cell activation**, making it a compelling candidate for further investigation [1] [2].

The **molecular structure** of **fimepinostat** incorporates the hydroxamate moiety common to HDAC inhibitors combined with a PI3K inhibitor skeleton, enabling concurrent inhibition of both pathways with potentially reduced toxicity compared to separate drug administrations [3]. Prior to its investigation for HIV-1 latency reversal, **fimepinostat** had been primarily studied in oncology contexts, with the FDA granting

Fast Track designation for certain lymphoma presentations. Its repurposing for HIV-1 cure research represents an innovative approach to targeting the complex mechanisms that maintain viral latency [4] [5].

Experimental Models for Studying HIV-1 Latency

Cell Line Models

Latently infected cell lines provide standardized, reproducible systems for initial screening of latency-reversing agents (LRAs). The following well-characterized models are commonly employed:

- **J-lat Tat-GFP Clone (A1):** This cell line contains an integrated HIV-1 provirus where the GFP gene replaces the viral nef gene, with GFP expression controlled by the HIV-1 promoter. **GFP expression** serves as a direct marker of HIV-1 transcriptional activation, allowing rapid quantification via flow cytometry. Cells are typically seeded at 2×10^5 cells/well in 96-well plates and incubated with test compounds for 48 hours before analysis [1].
- **ACH-2 Cells:** This model contains replication-competent integrated HIV-1 provirus that can be induced to produce infectious virus. Following stimulation with LRAs, **HIV-1 p24 gag production** is quantified in culture supernatants using ELISA, providing a direct measurement of viral protein production. Similar to J-lat cells, ACH-2 cells are seeded at 2×10^5 cells/well and incubated with compounds for 48 hours [1].

Primary Cell Models

While cell lines offer practical advantages, **primary cell models** more accurately recapitulate the in vivo conditions of HIV-1 latency:

- **Primary CD4+ T-cells from Virally Suppressed Donors:** CD4+ T-cells are isolated from donors living with HIV-1 who have maintained undetectable viral loads (<50 copies/mL) on cART for a minimum of 18 months. Cells are typically enriched using **magnetic-activated cell sorting (MACS)** with negative selection to avoid cellular activation. These cells harbor endogenous latent HIV-1 reservoirs and provide the most clinically relevant system for evaluating LRA efficacy [1] [6].

- **Ex Vivo Viral Reactivation Models:** Isolated CD4+ T-cells are stimulated with LRAs for defined periods (typically 16-48 hours), after which **cell-associated unspliced HIV-1 RNA** is measured using sensitive droplet digital PCR (ddPCR) to quantify changes in HIV-1 transcription. This approach directly measures the induction of viral transcription in cells harboring latent proviruses [1].

Table 1: Comparison of Experimental Models for HIV-1 Latency Studies

Model Type	Specific Model	Key Readout	Advantages	Limitations
Cell Line	J-lat Tat-GFP (A1)	GFP expression by flow cytometry	Rapid, quantitative, high-throughput suitable for screening	Does not fully recapitulate chromatin structure of primary cells
Cell Line	ACH-2	p24 gag production by ELISA	Measures viral protein production	Clonal population may not represent reservoir heterogeneity
Primary Cell	Primary CD4+ T-cells from suppressed donors	Cell-associated unspliced HIV-1 RNA by ddPCR	Most clinically relevant, captures patient-specific factors	Limited cell numbers, donor-to-donor variability
Primary Cell	Ex vivo expanded CD4+ T-cells	Viral outgrowth and HIV RNA measurement	Provides sufficient cells for multiple experiments	Requires in vitro expansion that may alter cell physiology

Detailed Experimental Protocols

Compound Preparation and Storage

Fimepinostat stock solution is typically prepared by dissolving the compound in **dimethyl sulfoxide (DMSO)** at a concentration of 10-100 mM, followed by aliquoting and storage at -20°C to -80°C. For working concentrations, the stock is further diluted in appropriate cell culture media immediately before use,

ensuring that the **final DMSO concentration does not exceed 0.1%** to maintain cell viability. Panobinostat and romidepsin, commonly used as comparator HDAC inhibitors in these studies, are prepared similarly [1].

HIV-1 Latency Reversal in Cell Lines

The following protocol details the standard approach for assessing latency reversal in J-lat and ACH-2 cell lines:

- **Cell Culture Preparation:**

- Maintain J-lat Tat-GFP and ACH-2 cells in **RPMI 1640 medium** supplemented with 10% heat-inactivated fetal bovine serum (hiFBS), penicillin (100 IU/mL), and streptomycin (100 µg/mL)
- Seed cells in 96-well plates at a density of **2×10⁵ cells/well** in 100 µL complete medium

- **Compound Treatment:**

- Add **fimepinostat** at clinically relevant concentrations (**25 nM** is commonly used)
- Include appropriate controls: DMSO vehicle (0.01%) as negative control, panobinostat or romidepsin as HDAC inhibitor comparators, and PMA (25 nM) as positive control
- Incubate cells for **48 hours at 37°C with 5% CO₂**

- **Readout and Analysis:**

- For J-lat cells: Harvest cells and analyze **GFP expression** in live, single cells using flow cytometry, gating on viability dye-negative populations
- For ACH-2 cells: Collect supernatants, inactivate with 1% Empigen for 1 hour, and measure **HIV-1 p24 gag levels** by ELISA according to manufacturer instructions
- Perform all experiments in duplicate or triplicate to ensure statistical reliability [1]

Latency Reversal in Primary CD4+ T-Cells

For studies using primary cells from donors living with HIV-1, the following protocol is recommended:

- **Cell Isolation and Culture:**

- Isolate CD4+ T-cells from cryopreserved PBMCs of virally suppressed donors using **MACS negative selection** to minimize activation

- Seed cells at **1×10⁶ cells/mL** in RPMI 1640 media with 10% hiFBS and antibiotics in 24-well plates
- Treat cells with **fimepinostat** (25 nM) or comparator compounds (e.g., romidepsin at 5 nM) for **16 hours at 37°C with 5% CO₂**

- **HIV-1 Transcript Measurement:**

- Harvest cells and lysate in RLT+ buffer for RNA extraction using kits such as the AllPrep DNA/RNA Mini Kit
- Measure **cell-associated unspliced HIV-1 RNA** using the QX100 Droplet Digital PCR System with appropriate primers and probes
- Normalize results to cell number or housekeeping genes as appropriate [1]

T-Cell Activation and Proliferation Assessment

A critical aspect of LRA evaluation is assessing potential effects on T-cell activation and proliferation:

- **Cell Culture and Treatment:**

- Isolate PBMCs from HIV-negative donors by Ficoll-Paque density gradient centrifugation
- Seed PBMCs at **2×10⁶ cells/mL** in RPMI 1640 complete medium in 12-well plates
- Treat with **fimepinostat** across a concentration range (e.g., 10-100 nM) for 48 hours

- **Flow Cytometry Analysis:**

- Stain cells with viability dye followed by Fc-blocking and surface staining with antibodies against CD3, CD4, CD8, CCR7, CD45RA, and CD69 (activation marker)
- Fix, permeabilize, and perform intracellular staining for Ki67 (proliferation marker)
- Analyze using flow cytometry, identifying T-cell subsets by size, granularity, and CD3/CD4/CD8 expression
- Define central memory T-cells (TCM) as CD45RA-CCR7+ and effector memory T-cells (TEM) as CD45RA-CCR7-
- Determine positivity gates using isotype control antibodies [1]

Data Analysis and Interpretation

Quantifying HIV-1 Reactivation

Flow cytometry data from J-lat experiments should be analyzed to determine the **percentage of GFP-positive cells** within live, single-cell populations. Comparison to vehicle (DMSO) controls allows calculation of fold-increase in latency reversal. For ACH-2 cells, **p24 gag concentrations** are determined from standard curves in ELISA assays, with background subtraction from vehicle controls.

Droplet digital PCR data from primary cell experiments provides absolute quantification of cell-associated unspliced HIV-1 RNA copies per unit, which can be normalized to cell number or input RNA. **Statistical significance** is typically determined using the Mann-Whitney U test for comparison between groups, with p-values <0.05 considered significant [1].

Assessing T-Cell Activation and Proliferation

Flow cytometry data for T-cell activation and proliferation markers should be analyzed by first gating on **live CD3+CD4+ or CD3+CD8+ populations**, then determining the percentage of CD69+ (activation) and Ki67+ (proliferation) cells within these populations. Comparison of these percentages across treatment conditions allows assessment of compound effects on T-cell status [1].

Key Research Findings and Data Summary

Efficacy in Latency Reversal

Studies have consistently demonstrated that **fimepinostat** effectively reverses HIV-1 latency at clinically achievable concentrations:

Table 2: Quantitative Summary of **Fimepinostat** Efficacy Across Experimental Models

Experimental Model	Fimepinostat Concentration	Key Results	Comparator Compounds
J-lat Tat-GFP cells	25 nM	Robust latency reversal comparable to romidepsin at 2.5 nM	Romidepsin, panobinostat

Experimental Model	Fimepinostat Concentration	Key Results	Comparator Compounds
ACH-2 cells	25 nM	Significant induction of p24 gag production	Romidepsin, panobinostat
Primary CD4+ T-cells from suppressed donors	25 nM	Significant increase in cell-associated unspliced HIV-1 RNA	Romidepsin (5 nM)
Primary CD4+ T-cells from suppressed donors	25 nM	Latency reversal comparable to romidepsin	Romidepsin (5 nM)

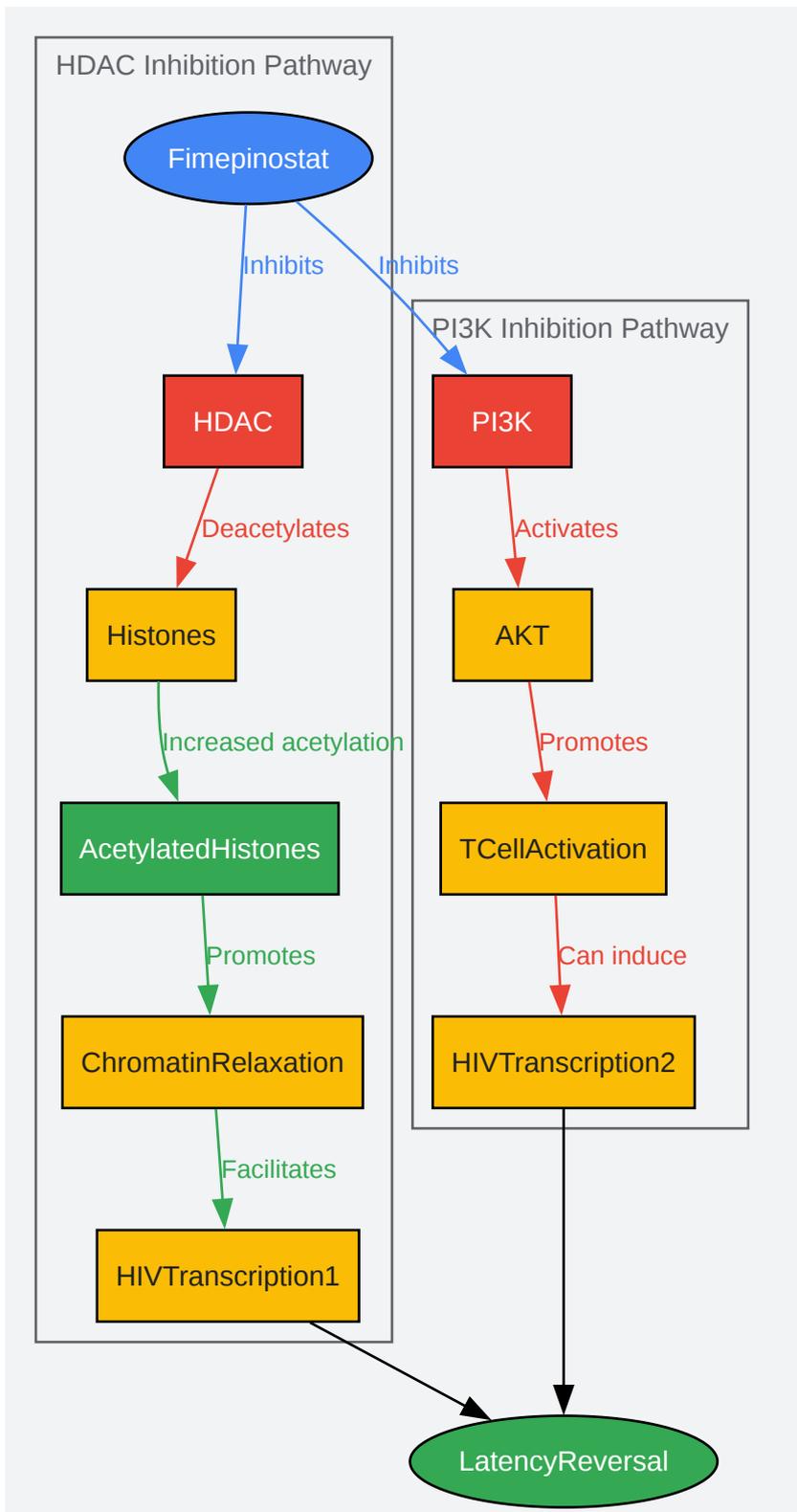
Effects on T-Cell Activation and Proliferation

A distinctive feature of **fimepinostat** is its differential effect on T-cell activation compared to other HDAC inhibitors:

- **Fimepinostat treatment** resulted in **decreased T-cell activation** (as measured by CD69 expression) and had **no negative impact on T-cell proliferation** (as measured by Ki67 expression) [1] [2]
- In contrast, **romidepsin stimulation** under identical conditions induced marked T-cell activation and proliferation, which could potentially lead to unintended clonal expansion of latently infected CD4+ T-cells—a key mechanism of HIV-1 persistence [1]
- This **dissociation between latency reversal and T-cell activation** represents a significant potential advantage for **fimepinostat** in HIV-1 cure strategies, as it may enable viral reactivation without expanding the reservoir [1]

Mechanism and Signaling Pathways

The following diagram illustrates the proposed dual mechanism of **fimepinostat** in reversing HIV-1 latency:



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Figure 1: Dual Mechanism of **Fimepinostat** in HIV-1 Latency Reversal. **Fimepinostat** simultaneously inhibits HDAC and PI3K signaling pathways. HDAC inhibition increases histone acetylation, leading to chromatin relaxation and facilitated HIV transcription. Concurrent PI3K inhibition modulates T-cell activation pathways, potentially contributing to the unique profile of latency reversal without global T-cell activation.

Troubleshooting and Technical Considerations

- **Cell viability concerns:** **Fimepinostat** concentrations above 100 nM may impact cell viability in some primary cell cultures. It is recommended to perform **dose-response experiments** (typically 10-100 nM) to establish optimal concentrations for each cell type [1]
- **Donor variability:** Responses in primary cells from different donors can vary significantly. Include cells from **multiple donors** (minimum n=4-5) to ensure robust conclusions [1]
- **Experimental timing:** The optimal incubation time may differ between model systems—16 hours for primary CD4+ T-cells versus 48 hours for cell lines. Conduct **time-course experiments** to determine ideal exposure durations [1]
- **Combination approaches:** Recent evidence suggests that combination LRA regimens may be more effective than single agents. Consider testing **fimepinostat** in combination with other latency reversing agents with complementary mechanisms [7] [8]

Conclusion

Fimepinostat represents a promising candidate for HIV-1 latency reversal with a unique dual mechanism of action and favorable profile of reversing latency without inducing T-cell activation. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate its efficacy across multiple model systems, from initial screening in cell lines to validation in primary cells from virally suppressed donors. As research in this area advances, **fimepinostat** may play an important role in combination approaches aimed at achieving an HIV-1 cure through the "shock and kill" strategy.

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